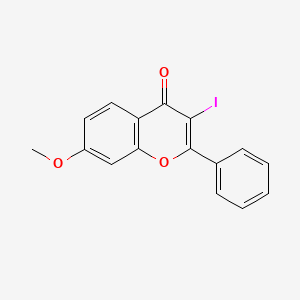

3-Iodo-7-methoxy-2-phenyl-chromen-4-one

Descripción

Propiedades

Número CAS |

153446-72-1 |

|---|---|

Fórmula molecular |

C16H11IO3 |

Peso molecular |

378.16 g/mol |

Nombre IUPAC |

3-iodo-7-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H11IO3/c1-19-11-7-8-12-13(9-11)20-16(14(17)15(12)18)10-5-3-2-4-6-10/h2-9H,1H3 |

Clave InChI |

RJQATBUVOUJVFN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)I |

Origen del producto |

United States |

Introduction: The Significance of Iodinated Flavones in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitous in the plant kingdom and form a cornerstone of many traditional and modern therapeutic agents.[1] Their characteristic C6-C3-C6 carbon skeleton gives rise to a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Within this vast family, the 2-phenyl-chromen-4-one (flavone) scaffold is a "privileged structure," a framework that is repeatedly found in active pharmaceutical ingredients.

The strategic functionalization of the flavone core is a critical endeavor in medicinal chemistry, aimed at modulating potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a powerful tool for achieving these goals. The introduction of an iodine atom at the C3-position of the flavone nucleus, as in 3-iodo-7-methoxy-2-phenyl-chromen-4-one, is of particular interest. This modification not only influences the molecule's biological profile but also provides a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures and diverse chemical libraries for drug screening.

This guide provides a comprehensive, technically-grounded overview of the synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the synthesis of the requisite precursor, 7-methoxy-2-phenyl-chromen-4-one (7-methoxyflavone), and explore the mechanism and practical execution of its regioselective iodination.

Part 1: Synthesis of the Precursor, 7-Methoxy-2-phenyl-chromen-4-one

The most direct and widely adopted strategy for synthesizing the 7-methoxyflavone precursor involves a two-step process: the formation of a chalcone intermediate followed by its oxidative cyclization. This approach is efficient and provides high yields of the desired flavone.

Step 1.1: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde. This reaction forms the key intermediate, 2'-hydroxy-4'-methoxychalcone.

-

Causality Behind Experimental Choices: The use of a strong base, such as potassium hydroxide (KOH), is essential to deprotonate the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration of the resulting aldol adduct yields the conjugated α,β-unsaturated ketone system characteristic of chalcones. Ethanol or a similar protic solvent is typically used to facilitate the dissolution of the reactants and the base.

Step 1.2: Iodine-Mediated Oxidative Cyclization

The transformation of the 2'-hydroxychalcone intermediate into the flavone core is an oxidative cyclization reaction. While several oxidizing agents can be employed, molecular iodine (I₂) in dimethyl sulfoxide (DMSO) is a particularly effective and common method.[2][3]

-

Mechanistic Insight: This reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated ketone, a process often described as an oxa-Michael addition, to form a flavanone intermediate. The molecular iodine, facilitated by the high-temperature DMSO environment, then acts as an oxidizing agent to dehydrogenate the flavanone, introducing a double bond between C2 and C3 and forming the stable, aromatic pyrone ring of the flavone.[4] DMSO itself can assist in the oxidation process.[4]

The overall synthetic workflow for the precursor is illustrated below.

Caption: Synthetic workflow for 7-methoxyflavone precursor.

Experimental Protocol: Synthesis of 7-Methoxy-2-phenyl-chromen-4-one (4k)[5]

Part A: Synthesis of 2'-Hydroxy-4'-methoxychalcone

-

Dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 20% NaOH[5]) to the mixture at room temperature with vigorous stirring.

-

Continue stirring for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is acidic.

-

The precipitated solid (the chalcone) is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

Part B: Synthesis of 7-Methoxy-2-phenyl-chromen-4-one

-

To a solution of the 2'-hydroxy-4'-methoxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO), add molecular iodine (I₂) (typically 0.6-1.0 eq).[4]

-

Heat the reaction mixture to 130-140°C and stir for 0.5-3 hours.[2][4] Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification is achieved by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield pure 7-methoxy-2-phenyl-chromen-4-one.[6]

| Parameter | Value | Reference |

| Product | 7-Methoxy-2-phenyl-chromen-4-one | [6] |

| Appearance | White solid | [6] |

| Yield | 76% | [6] |

| Melting Point | 106–108 °C | [6] |

| ¹H NMR (CDCl₃) | δ 8.12 (d), 7.91-7.88 (m), 7.53-7.48 (m), 6.99-6.96 (m), 6.80 (s), 3.93 (s) | [6] |

| ¹³C NMR (CDCl₃) | δ 177.8, 164.3, 163.2, 158.0, 131.7, 131.5, 129.0, 127.0, 126.2, 117.6, 114.5, 107.3, 100.4, 55.8 | [6] |

Table 1: Characterization data for the precursor, 7-Methoxy-2-phenyl-chromen-4-one.

Part 2: Regioselective Synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one

The introduction of iodine at the C3 position of the flavone core is an electrophilic substitution reaction. The double bond within the pyrone ring (between C2 and C3) is electron-rich and behaves like an enol ether, making it highly susceptible to attack by electrophiles. This inherent reactivity allows for highly regioselective iodination at the C3 position.

A powerful and direct method involves the use of molecular iodine in DMSO, which can achieve the synthesis and subsequent iodination of the flavone in a single pot starting from the chalcone.[4][7]

Mechanism of C3-Iodination

The reaction proceeds via a classic electrophilic addition-elimination mechanism.

-

Electrophilic Attack: The π-bond of the C2-C3 double bond acts as a nucleophile, attacking an electrophilic iodine species (I⁺), which can be generated from molecular iodine (I₂). This attack occurs regioselectively at C3, leading to the formation of a resonance-stabilized cationic intermediate (an iodonium ion).

-

Deprotonation/Elimination: A base, which can be the solvent (DMSO) or trace impurities, abstracts the proton from the intermediate, leading to the elimination of HI and the reformation of the conjugated system, yielding the final 3-iodoflavone product.[4]

Caption: Mechanism for the electrophilic iodination of the flavone core.

Experimental Protocol: Direct Synthesis of 3-Iodoflavones

This protocol, adapted from methodologies using molecular iodine, describes a one-pot synthesis from the flavone precursor.[4][7]

-

Place the precursor, 7-methoxy-2-phenyl-chromen-4-one (1.0 eq), in a round-bottom flask.

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Add molecular iodine (I₂) (typically 1.2-2.0 eq). The exact stoichiometry may require optimization.

-

Heat the reaction mixture to 130°C and stir. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench unreacted iodine.

-

The resulting precipitate is collected via vacuum filtration.

-

Wash the solid thoroughly with water and then dry it.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

| Reagent/Method | Conditions | Outcome/Notes | Reference |

| Molecular Iodine (I₂) / DMSO | 130°C | Direct, one-pot synthesis from 2'-hydroxychalcones or flavones. High yields and regioselectivity. | [4][7] |

| Iodine Monochloride (ICl) | Dry Acetone, rt | Potent electrophilic iodinating agent, useful for activating aromatic systems. | [5] |

| N-Iodosuccinimide (NIS) | DMF, 70°C | Mild and neutral conditions, suitable for sensitive substrates. Often used for iodinating the A-ring, but C3 reactivity is possible. | [8] |

| Iodobenzene diacetate / TMS-Halide | Mild conditions | Hypervalent iodine reagent system for generating electrophilic halogen species. | [9] |

Table 2: Comparison of Iodination Methods for Flavones.

Conclusion and Future Outlook

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is a robust and reproducible process, hinging on the foundational Claisen-Schmidt condensation and a highly efficient iodine-mediated oxidative cyclization and C3-iodination. The direct, one-pot conversion from a 2'-hydroxychalcone intermediate using a simple I₂/DMSO system represents a highly practical and atom-economical approach for laboratory and potential scale-up applications.

The resulting 3-iodoflavone is not merely an endpoint but a gateway molecule. Its true value for drug development professionals lies in its capacity to serve as a key building block for diversification. The carbon-iodine bond at the C3-position is primed for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, alkynyl, and other functional groups. This opens the door to the systematic exploration of the structure-activity relationship (SAR) around the flavone core, enabling the rational design and synthesis of novel derivatives with enhanced biological activity and optimized pharmaceutical profiles.

References

-

S.Pd, M.Si., H., & M.Si, A. (n.d.). Synthesis Of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. AIP Publishing. Retrieved from [Link]

-

Patil, A. M., Kamble, D. A., & Lokhande, P. D. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. Synthetic Communications, 48(10), 1299-1307. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Properties of 7-Methoxyisoflavone. Retrieved from [Link]

-

Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Flavonoids: Biosynthesis, biological activity and metabolic engineering. In Flavonoids and Related Compounds. IntechOpen. Retrieved from [Link]

-

Torres R., D. J., et al. (2025). Iodine promoted one-pot synthesis of flavones. Results in Chemistry, 13, 101968. Retrieved from [Link]

-

Rho, H., Ko, B., & Ju, Y. (2001). A FACILE PREPARATION OF 3-HALOFLAVONES USING HYPERVALENT IODINE. Synthetic Communications, 31(13), 2001-2007. Retrieved from [Link]

-

Emmami, S., et al. (2017). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer against cervical (HeLa) cancer cell and colon (WiDr) cancer cell by in vitro. AIP Conference Proceedings, 1823(1), 020050. Retrieved from [Link]

-

(n.d.). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Retrieved from [Link]

-

Patil, A. M., et al. (2018). Iodine Mediated Direct Synthesis of 3 Iodoflavones. Scribd. Retrieved from [Link]

-

Kumar, S., et al. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(21), 12635-12641. Retrieved from [Link]

-

(n.d.). The Synthesis of 4', 5, 7-Trihydroxy-8-methoxyisoflavone. Retrieved from [Link]

-

Lu, K., et al. (2013). Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. ChemInform, 44(44). Retrieved from [Link]

-

(n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. Retrieved from [Link]

-

Chen, F. C., Chang, C. T., & Chen, T. S. (1961). Synthesis of 8- and 3'-Iodoflavones and Related Compounds. The Journal of Organic Chemistry, 26(9), 3464-3465. Retrieved from [Link]

-

de Carvalho, M. G., et al. (2009). New Iodine Derivatives of Flavonol and Isoflavone. Anais da Academia Brasileira de Ciências, 81(1), 21-28. Retrieved from [Link]

-

Fukui, K., Nakayama, M., & Horie, T. (1969). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan, 42(9), 2327-2330. Retrieved from [Link]

-

Gažák, R., et al. (2018). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 23(10), 2449. Retrieved from [Link]

-

Sharma, A., et al. (2024). Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. RSC Advances, 14(10), 6989-6997. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. Retrieved from [Link]

-

(n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis. Retrieved from [Link]

-

Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6996-7010. Retrieved from [Link]

-

Myannik, K. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin, 68(5), 947-952. Retrieved from [Link]

-

(n.d.). 7-Methoxy-2-phenylchroman-4-one. PMC. Retrieved from [Link]

-

(n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

-

Dighade, A. S., & Dighade, S. R. (n.d.). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. Retrieved from [Link]

-

(n.d.). 7-Methoxyflavone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

-

Kim, D., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(3), 241-250. Retrieved from [Link]

-

Chen, Y., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Drug Design, Development and Therapy, 10, 1569-1583. Retrieved from [Link]

-

Kim, M., et al. (2019). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1), 312-321. Retrieved from [Link]

-

Kim, M., et al. (2019). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1). Retrieved from [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 3-Iodo-7-Methoxyflavone: A Technical Guide

An In-depth Analysis of NMR, Mass Spectrometry, and IR Data for Researchers and Drug Development Professionals

Abstract

3-Iodo-7-methoxyflavone is a synthetic flavonoid derivative with potential applications in medicinal chemistry and drug discovery. The precise elucidation of its molecular structure is paramount for understanding its biological activity and for the development of structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-iodo-7-methoxyflavone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document will delve into the theoretical basis for the expected spectral data, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the synthesis, characterization, and application of novel flavonoid compounds.

Introduction: The Significance of Spectroscopic Analysis in Flavonoid Research

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of specific substituents, such as a methoxy group at the 7-position and an iodine atom at the 3-position of the flavone scaffold, can significantly modulate these biological effects. Therefore, unambiguous structural confirmation of synthesized derivatives like 3-iodo-7-methoxyflavone is a critical step in the research and development process.

Spectroscopic methods provide a powerful toolkit for the structural elucidation of organic molecules.[2] NMR spectroscopy offers detailed information about the carbon-hydrogen framework, while mass spectrometry provides the molecular weight and fragmentation patterns, and IR spectroscopy identifies the functional groups present in the molecule.[3] This guide will provide a detailed exposition of these techniques as they apply to the characterization of 3-iodo-7-methoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[4] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the overall topology of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-iodo-7-methoxyflavone is expected to exhibit distinct signals for each of the aromatic and methoxy protons. The predicted chemical shifts are based on the foundational flavone structure, with considerations for the electronic effects of the methoxy and iodo substituents.

Caption: Molecular structure of 3-iodo-7-methoxyflavone with proton and carbon numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodo-7-Methoxyflavone (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.1 | d | ~8.8 | The proton at C-5 is deshielded by the adjacent carbonyl group and shows doublet coupling with H-6. |

| H-2', H-6' | ~7.9 | m | - | These protons on the B-ring are in an ortho position to the C2-C1' bond and are expected to appear as a multiplet. |

| H-3', H-4', H-5' | ~7.5 | m | - | These protons on the B-ring are expected to appear as a complex multiplet in the aromatic region. |

| H-6 | ~7.0 | dd | ~8.8, 2.4 | This proton is coupled to both H-5 (ortho) and H-8 (meta), resulting in a doublet of doublets. |

| H-8 | ~6.9 | d | ~2.4 | The proton at C-8 is meta-coupled to H-6 and appears as a doublet. |

| 7-OCH₃ | ~3.9 | s | - | The methoxy group protons appear as a sharp singlet in the upfield region. |

Expertise & Experience: The prediction of chemical shifts is grounded in the well-established principles of NMR spectroscopy. The electron-withdrawing nature of the carbonyl group at C-4 strongly deshields the H-5 proton, shifting it downfield. The methoxy group at C-7 is an electron-donating group, which would slightly shield the protons on the A-ring. The iodine at C-3, being an electronegative atom, is expected to have a minor deshielding effect on neighboring protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-iodo-7-methoxyflavone will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-7-Methoxyflavone (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~177 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-7 | ~165 | The carbon bearing the methoxy group is shifted downfield due to the oxygen atom. |

| C-2 | ~162 | The C-2 carbon involved in the pyrone ring and attached to the B-ring. |

| C-5 | ~127 | Aromatic carbon in the A-ring. |

| C-1' | ~131 | The point of attachment of the B-ring to the chromone core. |

| C-4' | ~130 | Para-carbon of the B-ring. |

| C-2', C-6' | ~129 | Ortho-carbons of the B-ring. |

| C-3', C-5' | ~126 | Meta-carbons of the B-ring. |

| C-6 | ~115 | Aromatic carbon in the A-ring. |

| C-8 | ~101 | Aromatic carbon in the A-ring. |

| C-3 | ~95 | The presence of the heavy iodine atom is expected to shift the C-3 signal significantly upfield (the "heavy atom effect"). |

| 7-OCH₃ | ~56 | The carbon of the methoxy group. |

Trustworthiness: These predictions are based on extensive literature data for similar flavonoid structures.[5] The "heavy atom effect" of iodine on the C-3 chemical shift is a well-documented phenomenon in ¹³C NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data of 3-iodo-7-methoxyflavone.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Expected Mass Spectrum

For 3-iodo-7-methoxyflavone (C₁₆H₁₁IO₄), the expected monoisotopic mass is approximately 377.97 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with high mass accuracy, confirming the elemental composition.

Fragmentation Analysis: The fragmentation of flavonoids in mass spectrometry is well-studied.[8] The most common fragmentation pathway involves a retro-Diels-Alder (RDA) reaction in the C-ring. For 3-iodo-7-methoxyflavone, this would lead to characteristic fragment ions corresponding to the A and B rings. The presence of the iodine atom would also lead to a characteristic isotopic pattern and potential loss of an iodine radical.

Caption: Predicted major fragmentation pathways for 3-iodo-7-methoxyflavone in ESI-MS.

Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[9]

-

Sample Preparation: Prepare a dilute solution of 3-iodo-7-methoxyflavone (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

-

Data Acquisition: Acquire data in both positive and negative ion modes to obtain comprehensive information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Predicted IR Absorption Bands

The IR spectrum of 3-iodo-7-methoxyflavone will show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for 3-Iodo-7-Methoxyflavone

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1650 | C=O (ketone) | Stretching |

| ~1600, ~1450 | C=C (aromatic) | Stretching |

| ~1250, ~1050 | C-O-C (ether) | Stretching |

| ~2950, ~2850 | C-H (methoxy) | Stretching |

| ~3050 | C-H (aromatic) | Stretching |

| ~550 | C-I | Stretching |

Authoritative Grounding: The carbonyl stretching frequency in flavonoids is a diagnostic band and typically appears in the region of 1650-1600 cm⁻¹.[1] The exact position can be influenced by conjugation and hydrogen bonding. The C-I stretching vibration is expected to appear in the far-infrared region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid 3-iodo-7-methoxyflavone sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic characterization of 3-iodo-7-methoxyflavone using NMR, mass spectrometry, and IR spectroscopy is essential for its unambiguous identification and for advancing its potential applications in drug discovery. This technical guide has provided a detailed overview of the expected spectral data based on established spectroscopic principles and data from related flavonoid compounds. The experimental protocols outlined herein offer a practical framework for researchers to acquire high-quality spectroscopic data. The collective information from these analytical techniques provides a self-validating system for the structural confirmation of this and other novel flavonoid derivatives.

References

- Buckingham J, Munasinghe VRN. Dictionary of Flavonoids, CRC Press, 1st Ed, 2015.

- Heneczkowski M, Kopacz M, Nowak D, Kuźniar A. Infrared spectrum analysis of some flavonoids. Acta Pol Pharm. 2001;58(5):331-335.

-

Heim KE, Tagliaferro AR, Bobilya DJ. Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of Nutritional Biochemistry. 2002;13(10):572-584. [Link]

- Markham KR, Ternai B, Stanley R, Geiger H, Mabry TJ. Carbon-13 NMR studies of flavonoids—III: Naturally occurring flavonoid glycosides and their acylated derivatives. Tetrahedron. 1978;34(9):1389-1397.

-

Park Y, Moon BH, Yang H, Lee Y, Lee E, Lim Y. Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magn Reson Chem. 2007;45(12):1072-1075. [Link]

- Pavia DL, Lampman GM, Kriz GS, Vyvyan JA. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2014.

-

Pinheiro PF, Justino GC. Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. In: Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. IntechOpen; 2012. [Link]

- Silverstein RM, Webster FX, Kiemle DJ, Bryce DL. Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons; 2014.

- Socrates G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed. John Wiley & Sons; 2001.

- de Hoffmann E, Stroobant V.

-

Uddin J, Musharraf SG, et al. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science. 2022;34(3):101859. [Link]

- Wilson K, Walker J. Principles and Techniques of Biochemistry and Molecular Biology. 8th ed. Cambridge University Press; 2018.

- Agrawal PK, ed. Carbon-13 NMR of Flavonoids. Elsevier; 1989.

-

A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules. 2022;27(21):7290. [Link]

-

Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate. 2016. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. 2019. [Link]

-

Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. 2016. [Link]

-

INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

-

High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Molecules. 2022;27(18):6043. [Link]

-

Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. J Toxicol Sci. 2022;47(1):1-14. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete assignments of NMR data of 13 hydroxymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Crystal Structure of 3-iodo-7-methoxy-2-phenyl-chromen-4-one: A Keystone for Drug Discovery

This guide offers a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 3-iodo-7-methoxy-2-phenyl-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that are pivotal for its biological activity and potential as a therapeutic agent.

The Significance of the Chromen-4-one Scaffold in Medicinal Chemistry

The chromen-4-one, or flavone, skeleton is a privileged structure in drug discovery, forming the core of a vast array of natural and synthetic compounds with significant pharmacological properties.[1] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] The therapeutic potential of flavone derivatives is intricately linked to their three-dimensional structure and the nature of their substituents, which govern their interactions with biological targets.

The introduction of a methoxy group at the 7-position and an iodine atom at the 3-position of the 2-phenyl-chromen-4-one scaffold is a strategic chemical modification. The methoxy group is known to influence the electronic properties and metabolic stability of the molecule, while the iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A precise understanding of the crystal structure of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates.

Synthesis and Crystallization

The synthesis of 3-iodo-7-methoxy-2-phenyl-chromen-4-one can be achieved through established methods for the iodination of flavones. A common approach involves the electrophilic iodination of the corresponding 7-methoxy-2-phenyl-chromen-4-one precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 3-iodo-7-methoxy-2-phenyl-chromen-4-one.

Experimental Protocol for Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.

-

Purification of the Compound: The synthesized 3-iodo-7-methoxy-2-phenyl-chromen-4-one should be purified to homogeneity using column chromatography or recrystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to identify a system where the compound has moderate solubility.

-

Crystal Growth:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately mounted for X-ray diffraction analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Crystallographic Workflow

Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption and crystal decay.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystal Structure and Key Parameters

While a specific experimental crystal structure for 3-iodo-7-methoxy-2-phenyl-chromen-4-one is not publicly available, we can predict its key structural features based on the analysis of closely related compounds found in the Cambridge Structural Database (CSD).[5]

| Parameter | Predicted Value/Range | Basis for Prediction (Similar Structures) |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted flavones.[6][7] |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing of flavone derivatives.[8] |

| C2-C3 Bond Length | ~1.34 - 1.36 Å | Typical for a double bond in the pyrone ring of flavones. |

| C3-I Bond Length | ~2.08 - 2.12 Å | Consistent with C(sp²)-I bond lengths in similar structures.[9] |

| C7-O(methoxy) Bond Length | ~1.35 - 1.37 Å | Characteristic of an aryl-ether bond.[7][10] |

| C-phenyl-C-chromone Torsion Angle | 10° - 40° | The phenyl ring is typically twisted out of the plane of the chromone core.[7][10][11] |

Supramolecular Interactions and Crystal Packing

The crystal packing of 3-iodo-7-methoxy-2-phenyl-chromen-4-one is expected to be governed by a combination of weak intermolecular interactions.

-

Halogen Bonding: The iodine atom at the C3 position is a potential halogen bond donor, capable of forming directional interactions with Lewis basic atoms such as the carbonyl oxygen of a neighboring molecule. This can play a crucial role in the formation of specific supramolecular synthons.

-

π-π Stacking: The planar aromatic rings of the chromone core and the phenyl substituent are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6]

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the carbonyl or methoxy oxygen atoms are also expected to be present, further stabilizing the crystal packing.

Biological Relevance and Drug Development Implications

The structural features of 3-iodo-7-methoxy-2-phenyl-chromen-4-one suggest several avenues for its potential biological activity.

-

Enzyme Inhibition: The flavone scaffold is a known inhibitor of various enzymes, including kinases and sirtuins.[12] The specific substitution pattern of this molecule could confer selectivity towards certain enzyme targets.

-

Anticancer Activity: Many substituted flavones exhibit potent anticancer properties.[3][4] The presence of the iodo and methoxy groups could enhance these effects through improved target binding or altered pharmacokinetic properties.

-

Neuroprotective Effects: Flavonoids have also been investigated for their neuroprotective potential in the context of neurodegenerative diseases.[13][14]

The detailed crystal structure provides a blueprint for the rational design of second-generation analogs with improved efficacy, selectivity, and drug-like properties. For instance, the orientation of the substituents can inform the design of molecules with optimized interactions with a target protein's binding site.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structural elucidation, and predicted crystallographic features of 3-iodo-7-methoxy-2-phenyl-chromen-4-one. While an experimental crystal structure is yet to be reported, the analysis of related compounds offers valuable insights into its likely molecular conformation and supramolecular organization. A definitive crystal structure determination for this compound would be a significant contribution to the field, providing a solid foundation for its further development as a potential therapeutic agent.

References

-

Shoaib, M., et al. (2020). Synthesis, crystal studies and biological evaluation of flavone derivatives. ResearchGate. Available at: [Link]

-

Artali, R., et al. (2003). Synthesis, X-ray crystal structure and biological properties of acetylenic flavone derivatives. Il Farmaco, 58(9), 875-881. Available at: [Link]

-

Yennawar, H., & Sigmon, A. J. (2022). Crystal structures of three newly synthesized flavanone hydrazones. IUCrData, 7(10). Available at: [Link]

-

Sigmon, A. J., et al. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. ResearchGate. Available at: [Link]

-

Piaskowska, A., et al. (2013). 7-Methoxy-2-phenylchroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o271. Available at: [Link]

-

Kumar, V., et al. (2016). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. RSC Advances, 6(55), 49845-49855. Available at: [Link]

-

PubChem. 3-hydroxy-7-iodo-2-(4-methoxyphenyl)chroman-4-one. PubChem. Available at: [Link]

-

Cambridge Crystallographic Data Centre. Cambridge Structural Database (CSD). MatDaCs. Available at: [Link]

-

Reddy, Y. T., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(4), 1493-1499. Available at: [Link]

-

Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174. Available at: [Link]

-

Myannik, K. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Russian Chemical Bulletin, 68(5), 963-968. Available at: [Link]

-

De la Mora-Láinez, E., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1146-1149. Available at: [Link]

-

Pinto, M., et al. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education, 91(7), 1104-1107. Available at: [Link]

-

van der Westhuizen, J. H., et al. (2011). (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-... ResearchGate. Available at: [Link]

-

Li, Y., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Molecules, 22(12), 2145. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2012). CCDC 849650: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

-

Dighade, A. S., & Dighade, S. R. (2011). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2024). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

-

Shoja, M., et al. (1998). Crystal structure of 3-hydroxy-7-methoxyflavone, C16H12O4. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 579-580. Available at: [Link]

-

Shoja, M., & Sullivan, P. (1999). Crystal structure of 3-hydroxy-2'-methoxyflavone, C16H12O4. ResearchGate. Available at: [Link]

-

Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674. Available at: [Link]

-

Wera, M., et al. (2011). 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o440. Available at: [Link]

-

PubChem. 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]

-

Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2315. Available at: [Link]

-

Khan, A., et al. (2023). Structures of isolated 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one from Notholirion thomasonianum. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(6), 2419. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]

- 6. 7-Methoxy-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Iodinated Flavones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, are renowned for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the flavonoid scaffold offers a promising avenue to enhance their therapeutic potential. Halogenation, and specifically iodination, has emerged as a key strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of these compounds. This guide provides a comprehensive technical overview of the synthesis, biological activities, and underlying mechanisms of iodinated flavones. We will explore their potent anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and structure-activity relationship insights. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of these modified natural products.

Introduction: The Rationale for Iodinating Flavones

The core structure of flavones, consisting of two phenyl rings (A and B) linked by a heterocyclic pyran ring (C), provides a versatile scaffold for chemical modification.[4] While natural flavones like apigenin, chrysin, and baicalein exhibit significant biological effects, their clinical translation can be hampered by factors such as poor bioavailability and rapid metabolism.[5][6]

The introduction of iodine onto the flavone skeleton is a strategic chemical modification designed to overcome these limitations and enhance bioactivity.[7][8] The rationale behind iodination is multifactorial:

-

Increased Lipophilicity: The large, polarizable iodine atom can significantly increase the lipophilicity of the flavone molecule. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in vivo.

-

Modulation of Electronic Properties: Iodine's electron-withdrawing nature can alter the electron density distribution across the flavonoid rings, influencing how the molecule interacts with biological targets.

-

Formation of Halogen Bonds: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of proteins and enzymes. This can lead to enhanced binding affinity and selectivity.

-

Metabolic Stability: The presence of a bulky iodine atom can sterically hinder metabolic enzymes, slowing the rate of degradation and prolonging the compound's half-life.

-

Synthetic Handle: An iodine substituent serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the creation of more complex and potentially more active derivatives.[7][8]

Generally, halogenated flavones tend to exhibit enhanced biological activity compared to their non-halogenated parent compounds.[7][8]

Synthesis of Iodinated Flavones: A General Overview

The synthesis of iodinated flavones typically involves electrophilic iodination of a pre-existing flavone or the cyclization of an iodinated chalcone precursor. Molecular iodine (I₂) is a common and effective reagent for this purpose.[9][10]

Key Synthetic Approaches

-

Direct Iodination of Flavones: This method involves treating a flavone with an iodinating agent. The regioselectivity (i.e., the position of iodination) is influenced by the substitution pattern of the starting flavone and the reaction conditions. For example, 3-iodoflavones can be synthesized directly from flavones using molecular iodine in a solvent like DMSO.[9]

-

Cyclization of Iodinated Chalcones: An alternative and widely used method is the oxidative cyclization of 2'-hydroxychalcones.[7][8] The chalcone itself can be iodinated prior to cyclization. A common reagent system for this transformation is Iodine-DMSO, which promotes the cyclization and dehydrogenation to form the flavone ring.[11]

Workflow for Synthesis via Chalcone Cyclization

Below is a diagram illustrating the general workflow for synthesizing iodinated flavones from chalcone precursors.

Caption: General workflow for the synthesis of iodinated flavones.

Key Biological Activities of Iodinated Flavones

The introduction of iodine can profoundly enhance or modify the biological profile of flavones, leading to potent activity across several therapeutic areas.

Anticancer Activity

Flavonoids are well-documented for their anticancer properties, which they exert by modulating various cellular processes like cell cycle arrest, apoptosis, and inhibiting proliferation and metastasis.[2][12][13][14] Iodination can amplify these effects.

Mechanism of Action: Iodinated flavones often exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many flavonoids, including apigenin and baicalein, induce programmed cell death (apoptosis) in cancer cells.[15][16] They can trigger the intrinsic (mitochondrial) pathway by altering the expression of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the extrinsic (death receptor) pathway.[1][16] Iodinated derivatives may enhance these effects. For example, baicalein has been shown to induce apoptosis in thyroid cancer cells by regulating MAPK and Akt pathways.[17]

-

Cell Cycle Arrest: Flavones can halt the progression of the cell cycle, typically at the G2/M or G1/S phases, preventing cancer cells from dividing.[15] Apigenin, for instance, has been shown to induce G2/M arrest by suppressing the expression of key proteins like cyclin B and CDK1.[16]

-

Inhibition of Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are common targets for flavonoids.[18][19][20] Baicalein is known to inhibit the PI3K/Akt pathway.[18] The enhanced binding affinity of iodinated flavones may lead to more potent inhibition of kinases within these pathways.

Signaling Pathway: Flavone-Induced Apoptosis

Caption: Simplified signaling pathway for iodinated flavone-induced apoptosis.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated flavonoids have shown considerable promise in this area.[11][21]

Mechanism of Action: The antimicrobial action of flavonoids is often linked to their ability to disrupt microbial cell integrity and function.[11]

-

Membrane Disruption: Flavonoids can interfere with the bacterial cytoplasmic membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11] The increased lipophilicity of iodinated flavones may enhance their ability to integrate into and disrupt the lipid bilayer of bacterial membranes.

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids can bind to bacterial DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting nucleic acid synthesis.[11]

-

Inhibition of Energy Metabolism: Flavonoids can disrupt the electron transport chain and inhibit ATP synthase, crippling the energy metabolism of microbial cells.[11]

Studies have shown that flavones, such as 6-chloro-8-nitroflavone, exhibit potent inhibitory activity against pathogenic bacteria like S. aureus and E. coli.[11] While specific data on iodinated flavones is still emerging, the trend of enhanced activity with halogenation suggests they are strong candidates for further investigation.[22]

Enzyme Inhibition

Iodinated flavones have demonstrated potent inhibitory activity against several key enzymes implicated in human disease.

-

Thyroid Peroxidase (TPO) Inhibition: TPO is a crucial enzyme in the biosynthesis of thyroid hormones. Many flavonoids are potent inhibitors of TPO.[23][24] Interestingly, some flavones like biochanin A can act as alternate substrates for iodination by TPO, resulting in the formation of diiodo-biochanin A.[23] This suggests a complex interaction where the flavone scaffold itself is a target for iodination by the very enzyme system it might inhibit. This dual role could have significant implications for thyroid function, and chronic consumption of certain flavonoids might alter thyroid homeostasis.[23][24]

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key enzyme in tryptophan metabolism and is considered a survival factor for tumor cells by promoting immune escape.[25] Flavonoids are known to be potent inhibitors of IDO1, making them promising candidates for cancer immunotherapy.[25] The specific interactions afforded by an iodine substituent could lead to the development of highly potent and selective IDO1 inhibitors.

-

Other Enzymes: Flavonoids have been shown to inhibit a wide range of other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases.[12] For example, 6-iodinated chrysin derivatives have shown pronounced anti-inflammatory activity by strongly inhibiting COX-2.[5]

Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, including necessary steps for characterization and analysis.

Protocol: Synthesis of 3-Iodoflavone from Flavone

This protocol is adapted from methodologies employing direct iodination.[9]

Materials:

-

Flavone

-

Molecular Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Saturated sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve flavone (1 equivalent) in DMSO.

-

Reagent Addition: Add molecular iodine (I₂) (1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to 120-140°C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Quenching: Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 3-iodoflavone.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a characteristic signal for the iodinated carbon in the ¹³C NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the synthesis.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of iodinated flavones on a cancer cell line (e.g., MCF-7 breast cancer cells).

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.

-

Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the iodinated flavone in culture media. Treat the cells with these dilutions. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Perspectives

Emerging research indicates that the position and number of iodine atoms on the flavone scaffold are critical determinants of biological activity. For example, in some series, iodination at the C-6 or C-8 positions of Ring A has been explored.[22][26] However, a comprehensive SAR is still being developed. Future research should focus on:

-

Systematic Iodination: Synthesizing a library of flavones with iodine at various positions on both the A and B rings to systematically map the SAR for different biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the most potent iodinated flavones.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Testing promising candidates in animal models of cancer, infectious diseases, and inflammatory conditions to validate their therapeutic potential.

Conclusion

Iodination represents a powerful and effective strategy for enhancing the biological activity of the flavone scaffold. By modulating physicochemical properties and enabling new molecular interactions, iodinated flavones have demonstrated potent anticancer, antimicrobial, and enzyme-inhibiting activities. The synthetic accessibility of these compounds, coupled with their promising biological profiles, makes them a compelling area for future research in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for scientists to explore and unlock the full therapeutic potential of this fascinating class of molecules.

References

-

Khan, S., Liza, U. A., Banik, D., Aman, M. A. U., Happy, K., Arjaya, A. C., & Hossain, M. M. (2024). Environmentally benign synthesis of substituted iodinated flavones as precursors for prenyl-/geranyl flavones from the corresponding chalcones. European Journal of Chemistry, 15, 332-337. [Link]

-

European Journal of Chemistry. (2024). Environmentally benign synthesis of substituted iodinated flavones as precursors for prenyl-/geranyl flavones from the corresponding chalcones. [Link]

-

Taylor & Francis Online. (2018). Iodine-mediated direct synthesis of 3-iodoflavones. [Link]

-

ResearchGate. (2024). Iodine promoted one-pot synthesis of flavones. [Link]

-

Semantic Scholar. (n.d.). New iodine derivatives of flavonol and isoflavone. [Link]

-

Costin, G. E., Vlase, L., & Uifălean, A. (2023). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Antioxidants, 12(3), 578. [Link]

-

MDPI. (2025). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. [Link]

-

Karon, M., Kusz, J., & Książek, M. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

-

ResearchGate. (n.d.). IDO inhibition kinetics of flavonoids (4–6). IDO1 enzyme was treated.... [Link]

-

Divi, R. L., & Doerge, D. R. (1996). Inhibition of thyroid peroxidase by dietary flavonoids. Chemical research in toxicology, 9(1), 16–23. [Link]

-

MDPI. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. [Link]

-

ResearchGate. (n.d.). Inhibition of thyroid type 1 deiodinase activity by flavonoids | Request PDF. [Link]

-

Ferreira, A. C., Lisboa, P. C., Oliveira, K. J., Lima, L. P., Barros, I. A., & Carvalho, D. P. (2002). Inhibition of thyroid type 1 deiodinase activity by flavonoids. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 40(7), 913–917. [Link]

-

ResearchGate. (n.d.). Prepared iodinated and chlorinated derivatives of flavonolignans. Iodinies are highlighted in blue.. [Link]

-

Semantic Scholar. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. [Link]

-

ResearchGate. (n.d.). Biologically active chrysin derivatives. [Link]

-

Wang, J., Zhang, Y., & Liu, Y. (2024). Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 pathway. Journal of translational medicine, 22(1), 101. [Link]

-

Semantic Scholar. (n.d.). Flavonoids: Anticancer Properties. [Link]

-

Liu, J. J., & Huang, R. W. (2016). Anticancer properties of baicalein: a review. Journal of Zhejiang University. Science. B, 17(7), 523–532. [Link]

-

ResearchGate. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. [Link]

-

Vlase, L., Pîrvu, M., & Popa, D. S. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(18), 6653. [Link]

-

Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]

-

Jo, E., Kim, E. H., & Kim, Y. R. (2020). Anticancer Effects of Baicalein in FRO Thyroid Cancer Cells Through the Up-regulation of ERK/p38 MAPK and Akt Pathway. Anticancer research, 40(1), 187–195. [Link]

-

Panchal, N. S., Lodha, S. R., & Harde, M. T. (2024). Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Arabian Journal of Chemistry, 17(1), 105436. [Link]

-

MDPI. (2024). Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells. [Link]

-

ResearchGate. (n.d.). Optimisation of Baicalein's anticancer activity | Request PDF. [Link]

-

Semantic Scholar. (n.d.). Research Progress of Chrysin derivatives with potential biological activities. [Link]

-

Salehi, B., Venditti, A., & Sharifi-Rad, M. (2019). The Therapeutic Potential of Apigenin. International journal of molecular sciences, 20(6), 1305. [Link]

-

MDPI. (2021). Fisetin Inhibits NLRP3 Inflammasome by Suppressing TLR4/MD2-Mediated Mitochondrial ROS Production. [Link]

-

MDPI. (2026). Apigenin as a bioactive compound for longevity: Targets and mechanisms in senescent cells. [Link]

-

Lee, Y., & Kim, Y. (2020). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food science and biotechnology, 29(10), 1289–1302. [Link]

-

Pang, J., Chen, C., & Wang, F. (2021). Protective Roles of Apigenin Against Cardiometabolic Diseases: A Systematic Review. Frontiers in pharmacology, 12, 722381. [Link]

-

ResearchGate. (n.d.). Synthetic derivatives of chrysin and their biological activities | Request PDF. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Apigenin. [Link]

-

Dong, W., Zhang, T., & Wang, Y. (2021). Fisetin Attenuates Doxorubicin-Induced Cardiomyopathy In Vivo and In Vitro by Inhibiting Ferroptosis Through SIRT1/Nrf2 Signaling Pathway Activation. Frontiers in pharmacology, 12, 784797. [Link]

-

MDPI. (2024). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. [Link]

-

ResearchGate. (2026). Flavonoids and anticancer activity: Structure–activity relationship | Request PDF. [Link]

-

MDPI. (2023). Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review. [Link]

-

Frontiers. (2025). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

-

Zhang, X., Zhu, X., & Sun, Y. (2018). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in pharmacology, 9, 921. [Link]

-

Aging-US. (2025). Fisetin ameliorates vascular smooth muscle cell calcification via DUSP1-dependent p38 MAPK inhibition. [Link]

-

MDPI. (2025). Multifaceted Biological Activity of Selected Flavone C-Monoglucosides. [Link]

-

Kim, S. C., Kim, S. M., & Park, S. (2015). Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells. Biochemical and biophysical research communications, 468(4), 596–601. [Link]

-

MDPI. (2025). A Comprehensive Review of Biological Properties of Flavonoids and Their Role in the Prevention of Metabolic, Cancer and Neurodegenerative Diseases. [Link]

-

Vladimir-Knežević, S., Bival, Š., & Kosalec, I. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Plants, 10(5), 987. [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Environmentally benign synthesis of substituted iodinated flavones as precursors for prenyl-/geranyl flavones from the corresponding chalcones | European Journal of Chemistry [eurjchem.com]

- 8. eurjchem.com [eurjchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 15. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer Effects of Baicalein in FRO Thyroid Cancer Cells Through the Up-regulation of ERK/p38 MAPK and Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of thyroid type 1 deiodinase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis of 3-Haloflavones: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of 3-Haloflavones in Modern Drug Discovery

Flavonoids, a diverse class of polyphenolic compounds, are ubiquitous in the plant kingdom and have long been recognized for their broad spectrum of biological activities.[1] Within this family, the targeted introduction of a halogen atom at the C-3 position of the flavone scaffold has emerged as a powerful strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of the parent molecule, including its antioxidant, anti-inflammatory, anticancer, and antiviral activities.[2][3][4][5] The presence of a halogen can modulate the electronic and lipophilic character of the flavone, influencing its binding affinity to biological targets and its metabolic stability.[6] This guide provides an in-depth exploration of the core synthetic methodologies for preparing 3-haloflavones, offering practical insights and detailed protocols for researchers in drug development and organic synthesis.

Core Synthetic Strategies: A Halogen-by-Halogen Deep Dive

The synthesis of 3-haloflavones can be broadly categorized into several key approaches, primarily involving the direct halogenation of a pre-formed flavone or the cyclization of a halogenated precursor. The choice of method often depends on the desired halogen, the substitution pattern of the flavone core, and the desired scale of the reaction.

Synthesis of 3-Chloroflavones

The introduction of a chlorine atom at the 3-position of the flavone nucleus is a common and effective modification. Several reliable methods have been developed for this transformation.

Method 1: Oxidative Halogenation from Flavones

A versatile one-pot method for the synthesis of 3-chloroflavones utilizes Oxone® in conjunction with a potassium halide.[7][8] This approach proceeds through an in-situ generation of the active molecular halogen. The reaction involves the formation of a 2-methoxy-3-haloflavanone intermediate, which is then converted to the desired 3-haloflavone upon treatment with a base.

Experimental Protocol: One-Pot Synthesis of 3-Chloroflavone from Flavone [8]

-

To a solution of flavone (1 mmol) in methanol (10 mL), add potassium chloride (1.2 mmol) and Oxone® (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a 1 M aqueous solution of sodium hydroxide (2 mL).

-

Continue stirring for an additional 30 minutes.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-chloroflavone.

Causality Behind Experimental Choices:

-

Oxone® and Potassium Chloride: This combination generates molecular chlorine in situ, providing a safer and more convenient alternative to handling gaseous chlorine.

-

Methanol as Solvent: Methanol participates in the reaction to form the 2-methoxy-3-chloroflavanone intermediate, which is crucial for the subsequent elimination step.

-

Sodium Hydroxide: The addition of a base facilitates the elimination of methanol and HCl to yield the final 3-chloroflavone product.

// Nodes Flavone [label="Flavone", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Methoxy-3-chloroflavanone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Chloroflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Flavone -> Intermediate [label="KCl, Oxone®, MeOH", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product [label="NaOH", color="#EA4335", fontcolor="#EA4335"]; } dot

Caption: Oxidative chlorination of flavone.

Synthesis of 3-Bromoflavones

3-Bromoflavones are valuable synthetic intermediates, often used in cross-coupling reactions to introduce further molecular diversity.

Method 1: Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-diones

A common strategy involves the bromination of a 1,3-dicarbonyl precursor followed by acid-catalyzed cyclization. Copper(II) bromide is an effective reagent for this transformation.[8]

Experimental Protocol: Synthesis of 3-Bromoflavone from 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione [8]

-

Dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1 mmol) in a suitable solvent such as chloroform or ethyl acetate.

-

Add copper(II) bromide (2.2 mmol) to the solution.

-

Reflux the reaction mixture and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter to remove copper(I) bromide.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be cyclized by treatment with a strong acid like sulfuric acid in acetic acid to yield the 3-bromoflavone.

Causality Behind Experimental Choices:

-

Copper(II) Bromide: This reagent serves as both a source of bromine and a Lewis acid catalyst, facilitating the selective bromination at the C-2 position of the dione.

-

Acid-Catalyzed Cyclization: The subsequent treatment with a strong acid promotes the intramolecular cyclization and dehydration to form the stable chromone ring.

// Nodes Diketone [label="1-(2-Hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoDiketone [label="2-Bromo-1-(2-hydroxyphenyl)-3-phenyl-\npropane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Bromoflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Diketone -> BromoDiketone [label="CuBr₂", color="#4285F4", fontcolor="#4285F4"]; BromoDiketone -> Product [label="H₂SO₄, AcOH", color="#EA4335", fontcolor="#EA4335"]; } dot

Caption: Synthesis of 3-bromoflavone from a 1,3-dione precursor.

Synthesis of 3-Iodoflavones

3-Iodoflavones are particularly useful for introducing new functionalities through palladium-catalyzed cross-coupling reactions.

Method 1: Iodine-Mediated Oxidative Cyclization of Chalcones

A highly efficient and regioselective method for the direct synthesis of 3-iodoflavones involves the use of molecular iodine with 2'-hydroxychalcones or their protected analogues.[7][9] This one-pot reaction can achieve deprotection, cyclization, dehydrogenation, and iodination in a single step.[9]

Experimental Protocol: One-Pot Synthesis of 3-Iodoflavone from 2'-Hydroxychalcone [7][9]

-

To a solution of 2'-hydroxychalcone (1 mmol) in a suitable solvent like DMSO, add molecular iodine (1.5 mmol).

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Molecular Iodine: Iodine acts as both a cyclizing agent and an iodinating agent in this reaction.

-

DMSO as Solvent: Dimethyl sulfoxide (DMSO) often serves as an oxidant in this type of transformation, facilitating the dehydrogenation step.

// Nodes Chalcone [label="2'-Hydroxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Iodoflavone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chalcone -> Product [label="I₂, DMSO, Heat", color="#34A853", fontcolor="#34A853"]; } dot

Caption: Direct synthesis of 3-iodoflavone from 2'-hydroxychalcone.

Synthesis of 3-Fluoroflavones

The introduction of fluorine into organic molecules is of great interest in drug design due to its ability to enhance metabolic stability and binding affinity.[6][10] The synthesis of 3-fluoroflavones often requires specialized fluorinating agents.

Method 1: Electrophilic Fluorination of 1,3-Diketones

A common route to 3-fluoroflavones involves the electrophilic fluorination of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate using a reagent like Selectfluor, followed by acid-catalyzed cyclization.[11]

Experimental Protocol: One-Pot Synthesis of 3-Fluoroflavone [11]

-

Fluorinate 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (1 mmol) with Selectfluor (1.1 mmol) in a suitable solvent like acetonitrile at room temperature.

-

After the fluorination is complete (monitored by TLC), add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture until the cyclization and dehydration are complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-